1-(benzylsulfonyl)indoline
Overview
Description
1-(Benzylsulfonyl)indoline is a synthetic organic compound that belongs to the class of indoline derivatives Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring
Scientific Research Applications
1-(Benzylsulfonyl)indoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(benzylsulfonyl)indoline involves the inhibition of histone deacetylase, which leads to an increase in histone 4 acetylation . This results in the up-regulation of E-cadherin, a protein that helps cells stick together, thereby inhibiting EMT . By inhibiting EMT, BSI effectively inhibits the formation of tumor spheres and CSCs .
Safety and Hazards
The safety and hazards of 1-(benzylsulfonyl)indoline are not explicitly mentioned in the retrieved papers. However, indoline, a related compound, is known to be combustible and can cause skin irritation, serious eye irritation, and respiratory irritation .
Future Directions
Future research in the production of indole scaffolds, including 1-(benzylsulfonyl)indoline, is growing . This compound could potentially be developed into a novel class of anti-EMT and anti-CSC drug leads . The review anticipates that this will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzylsulfonyl)indoline typically involves the cyclization of N-arylsulfonyl-2-β,γ-unsaturated olefin-substituted aniline. This reaction is catalyzed by visible light and a metal complex . Another method involves the hydrogenation of indole to obtain indoline, followed by acetylation, bromination, and deacetylation to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and controlled reaction environments is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(Benzylsulfonyl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indoline ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted indolines, and various derivatives depending on the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
Indoline: The parent compound without the benzylsulfonyl group.
Sulfonyl Indoles: Compounds with a sulfonyl group attached to the indole ring.
Benzyl Sulfones: Compounds with a benzyl group attached to a sulfone moiety.
Uniqueness
1-(Benzylsulfonyl)indoline is unique due to its combined indoline and benzylsulfonyl structure, which imparts distinct chemical and biological properties. Its ability to inhibit histone deacetylase and affect gene expression sets it apart from other similar compounds .
Properties
IUPAC Name |
1-benzylsulfonyl-2,3-dihydroindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c17-19(18,12-13-6-2-1-3-7-13)16-11-10-14-8-4-5-9-15(14)16/h1-9H,10-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGWNXJQSXOTMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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